molecular formula C10H13NO3 B6590675 4-Dimethylaminophenylglyoxal hydrate CAS No. 1171790-84-3

4-Dimethylaminophenylglyoxal hydrate

Cat. No.: B6590675
CAS No.: 1171790-84-3
M. Wt: 195.21 g/mol
InChI Key: YOKMNOZLZXDGBI-UHFFFAOYSA-N
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Description

4-Dimethylaminophenylglyoxal hydrate is an organic compound with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is also known by its IUPAC name, 4-(dimethylamino)phenylacetaldehyde hydrate . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a glyoxal moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylaminophenylglyoxal hydrate typically involves the reaction of 4-dimethylaminobenzaldehyde with glyoxal in the presence of a suitable solvent and catalyst . The reaction conditions often include ambient temperature and a controlled pH environment to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-Dimethylaminobenzaldehyde} + \text{Glyoxal} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminophenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the glyoxal moiety to alcohols or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Dimethylaminophenylglyoxal hydrate is widely used in scientific research due to its ability to interact with biological systems and exhibit diverse biological activities. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Dimethylaminophenylglyoxal hydrate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity . This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

4-Dimethylaminophenylglyoxal hydrate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKMNOZLZXDGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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